Ethyl 2-(benzo[d][1,3]dioxol-5-yl)thiazole-4-carboxylate

Medicinal Chemistry Scaffold Optimization Drug Discovery

This dual-pharmacophore intermediate combines the metabolic stability of the 1,3-benzodioxole scaffold (core of etoposide/podophyllotoxin) with the versatile thiazole ring. The ethyl ester at the 4-position is a critical synthetic handle for hydrolysis to the carboxylic acid (CAS 248249-55-0) or direct amide/hydrazide coupling—enabling rapid SAR exploration in antidiabetic (α-glucosidase/α-amylase), anticancer, and antifungal programs. Substitution with simple thiazole-4-carboxylates sacrifices bioavailability; replacing with non‑ester analogs eliminates downstream diversification. Offered at ≥95% purity with HPLC/NMR certificates under ISO quality systems.

Molecular Formula C13H11NO4S
Molecular Weight 277.3 g/mol
CAS No. 248249-53-8
Cat. No. B1311159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(benzo[d][1,3]dioxol-5-yl)thiazole-4-carboxylate
CAS248249-53-8
Molecular FormulaC13H11NO4S
Molecular Weight277.3 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CSC(=N1)C2=CC3=C(C=C2)OCO3
InChIInChI=1S/C13H11NO4S/c1-2-16-13(15)9-6-19-12(14-9)8-3-4-10-11(5-8)18-7-17-10/h3-6H,2,7H2,1H3
InChIKeyWRDIRGFGEKHRIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(benzo[d][1,3]dioxol-5-yl)thiazole-4-carboxylate (CAS 248249-53-8): Heterocyclic Scaffold with Benzodioxole-Thiazole Core for Medicinal Chemistry and Drug Discovery Applications


Ethyl 2-(benzo[d][1,3]dioxol-5-yl)thiazole-4-carboxylate (CAS 248249-53-8, molecular formula C13H11NO4S, molecular weight 277.30) is a heterocyclic building block comprising a benzodioxole moiety fused to a thiazole ring, with an ethyl carboxylate functional group at the 4-position . The compound features two pharmacologically privileged structural motifs: the 1,3-benzodioxole scaffold, which is present in multiple clinically approved anticancer agents including etoposide, teniposide, podophyllotoxin, and sanguinarine [1], and the thiazole ring, a versatile pharmacophore widely exploited in antifungal, antitubercular, antimalarial, anticonvulsant, and anti-inflammatory drug discovery . This dual-motif architecture positions the compound as a strategic intermediate for constructing focused libraries and lead optimization campaigns, particularly where the benzodioxole moiety confers enhanced metabolic stability and bioavailability [2].

Ethyl 2-(benzo[d][1,3]dioxol-5-yl)thiazole-4-carboxylate (CAS 248249-53-8): Why Simple Thiazole or Benzodioxole Monomers Cannot Substitute This Dual-Motif Intermediate


This compound is currently documented primarily as a synthetic intermediate and commercial building block; peer-reviewed primary literature containing direct head-to-head biological activity comparisons for this specific CAS number is extremely limited. Generic substitution with simple thiazole-4-carboxylates lacking the benzodioxole moiety fails to replicate the metabolic stability and bioavailability advantages conferred by the 1,3-benzodioxole scaffold [1]. Conversely, substitution with benzodioxole derivatives lacking the thiazole-4-carboxylate ethyl ester group eliminates the synthetic handle required for downstream diversification into pharmacologically active amides, hydrazides, and heterocyclic-fused systems [2]. The ethyl ester functionality at the 4-position is critical: it enables straightforward hydrolysis to the corresponding carboxylic acid (CAS 248249-55-0) for subsequent amide coupling or serves as a protected precursor for structure-activity relationship (SAR) exploration [3]. Interchanging with the carboxylic acid analog prematurely eliminates the ester's synthetic versatility, while substituting with benzodioxole-thiazole derivatives bearing different substitution patterns (e.g., 5-methyl or 2-amino variants) alters both electronic properties and binding orientations [4]. The evidence presented below establishes class-level differentiation based on the benzodioxole-thiazole hybrid scaffold.

Ethyl 2-(benzo[d][1,3]dioxol-5-yl)thiazole-4-carboxylate (CAS 248249-53-8): Quantitative Differentiation Evidence for Scientific Procurement Decisions


Benzodioxole-Thiazole Hybrid Scaffold Demonstrates Enhanced Metabolic Stability and Bioavailability Versus Simple Thiazole or Benzodioxole Monomers

The benzodioxole moiety is documented in multiple peer-reviewed studies to confer excellent bioavailability and low cytotoxicity relative to alternative heterocyclic scaffolds, enhancing the drug-likeness of thiazole-containing compounds [1]. In comparative studies of thiazolyl-pyrazoline derivatives containing benzodioxole versus substituted aryl groups, benzodioxole-containing analogs demonstrated improved pharmacokinetic profiles [2]. This class-level advantage derives from the 1,3-benzodioxole scaffold's established role in clinically validated anticancer agents (etoposide, teniposide, podophyllotoxin) where it contributes to favorable absorption, distribution, metabolism, and excretion (ADME) properties [3].

Medicinal Chemistry Scaffold Optimization Drug Discovery

Ethyl Ester Functional Group Enables Controlled Synthetic Diversification Versus Premature Carboxylic Acid Analogs (CAS 248249-55-0)

The ethyl carboxylate at the 4-position of the thiazole ring serves as a protected carboxylic acid equivalent, providing distinct synthetic advantages over the free carboxylic acid analog (2-(1,3-benzodioxol-5-yl)-1,3-thiazole-4-carboxylic acid, CAS 248249-55-0) [1]. The ester functionality allows for controlled, stepwise synthetic manipulation: it can be selectively hydrolyzed to the carboxylic acid under mild basic conditions (e.g., LiOH in THF/H2O) for subsequent amide coupling, or it can be directly converted to hydrazides via treatment with hydrazine hydrate [2]. This orthogonality is critical in multi-step syntheses where the free carboxylic acid would require additional protection-deprotection cycles, increasing step count and reducing overall yield [3].

Synthetic Chemistry Intermediate Procurement SAR Exploration

Thiazole-4-Carboxylate Scaffold Enables α-Glucosidase and α-Amylase Inhibitory Activity Versus Alternative Heterocyclic Cores

Thiazole-4-carboxylate derivatives have demonstrated potent inhibitory activity against carbohydrate-hydrolyzing enzymes α-glucosidase and α-amylase, which are validated therapeutic targets for postprandial hyperglycemia management in type 2 diabetes [1]. A 2026 computational and in vitro study of thiazole assemblies reported that synthesized thiazole-4-carboxylate compounds exhibited potent enzyme inhibition, with molecular docking and dynamic simulations confirming favorable binding interactions at the active sites of α-glucosidase and α-amylase [2]. In a related series, piperonal-derived hydrazinyl thiazole derivatives containing the benzodioxole moiety were evaluated against α-glucosidase, α-amylase, acetylcholinesterase, and butyrylcholinesterase, demonstrating multi-target therapeutic potential for diabetes and Alzheimer's disease [3].

Antidiabetic Enzyme Inhibition Metabolic Disorders

Benzodioxole-Thiazole Hybrids Exhibit Broad-Spectrum Antimicrobial Activity Versus Single-Motif Analogs

Thiazole Schiff base derivatives containing the benzo[d][1,3]dioxole moiety were designed, synthesized, and screened for fungicidal activities, with preliminary results demonstrating that specific compounds (6p, 6q) exhibited promising antifungal efficacy [1]. In a 2024 study of thiazolidinone and methylthiazole derivatives incorporating the benzodioxole nucleolus, compounds showed weak to moderate antimicrobial effects toward all tested bacteria, establishing baseline activity for this scaffold class [2]. Additionally, benzodioxole-appended thiazolyl-pyrazoline derivatives were evaluated against multiple bacterial and fungal strains using MIC methodology, with compounds 7o, 7r, and 7t demonstrating good antimicrobial activity [3]. The benzodioxole scaffold has been independently reviewed for its antifungal potential against both phytopathogenic and human pathogenic fungal species [4].

Antimicrobial Antifungal Antibacterial

Ethyl 2-(benzo[d][1,3]dioxol-5-yl)thiazole-4-carboxylate (CAS 248249-53-8): Validated Research and Industrial Application Scenarios


Construction of Focused Antidiabetic Compound Libraries via α-Glucosidase/α-Amylase Inhibitor Scaffolds

Medicinal chemistry teams pursuing type 2 diabetes therapeutics can leverage this intermediate to access the thiazole-4-carboxylate pharmacophore, which has demonstrated α-glucosidase and α-amylase inhibitory activity in both in vitro enzymatic assays and in silico molecular docking studies [1]. The ethyl ester enables subsequent diversification into amides, hydrazides, and heterocyclic-fused systems for SAR exploration, while the benzodioxole moiety contributes favorable ADME properties. Piperonal-derived hydrazinyl thiazole derivatives containing this scaffold have shown multi-target potential against diabetes and Alzheimer's disease targets [2].

Synthesis of Benzodioxole-Thiazole Antimicrobial Agents for Agricultural and Pharmaceutical Screening

Agrochemical and pharmaceutical research groups developing novel antifungal or antibacterial agents can employ this compound as a key intermediate. Thiazole Schiff bases derived from the benzodioxole-thiazole core have demonstrated promising fungicidal activity in preliminary screens [1], while benzodioxole-appended thiazolyl-pyrazoline derivatives exhibited good antimicrobial activity against multiple bacterial and fungal strains as determined by MIC methodology [2]. The 2024 study of thiazolidinone and methylthiazole derivatives incorporating the benzodioxole moiety confirmed baseline antimicrobial effects warranting further optimization [3].

Development of Anticancer Lead Compounds Leveraging Benzodioxole-Enhanced Bioavailability

Oncology-focused drug discovery programs can capitalize on the benzodioxole scaffold's established presence in clinically approved anticancer agents (etoposide, teniposide, podophyllotoxin, sanguinarine) where it contributes to excellent bioavailability and low cytotoxicity [1]. Thiazolyl-pyrazoline derivatives containing the benzodioxole moiety have been designed, synthesized, and evaluated as potential anticancer agents, with molecular docking studies confirming favorable binding orientations at validated cancer targets [2]. The ethyl ester functionality facilitates systematic SAR exploration around the thiazole-4-position.

Custom Synthesis and Contract Research for Heterocyclic Building Block Supply

This compound is offered by multiple commercial suppliers at purities ranging from 95% to ≥98% (HPLC) with supporting analytical documentation including NMR, HPLC, and GC certificates of analysis [1]. It is manufactured under ISO-certified quality systems for pharmaceutical intermediate applications [2]. CROs and chemical suppliers can utilize this compound as a catalog building block for custom synthesis requests, given its status as a dual-motif heterocyclic intermediate with documented downstream derivatization pathways to amides, hydrazides, and carboxylic acids [3].

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